molecular formula C16H8Br2O5S B2901778 2-oxo-2-(thiophen-2-yl)ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate CAS No. 865593-72-2

2-oxo-2-(thiophen-2-yl)ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2901778
CAS No.: 865593-72-2
M. Wt: 472.1
InChI Key: QDWMODMAKUKNKL-UHFFFAOYSA-N
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Description

2-Oxo-2-(thiophen-2-yl)ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a dibromo chromene moiety, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-2-(thiophen-2-yl)ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene derivative and the chromene core. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The use of catalysts and solvents would be optimized to increase yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with various biomolecules can provide insights into cellular processes.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be exploited to develop new therapeutic agents targeting specific diseases.

Industry: In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2-oxo-2-(thiophen-2-yl)ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 2-Oxo-2-(thiophen-2-yl)acetic acid: Similar in structure but lacks the dibromo chromene moiety.

  • 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylate: Similar but lacks the thiophene group.

  • 2-Oxo-2-(thiophen-2-yl)ethyl acetate: Similar ester group but different chromene structure.

Properties

IUPAC Name

(2-oxo-2-thiophen-2-ylethyl) 6,8-dibromo-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Br2O5S/c17-9-4-8-5-10(16(21)23-14(8)11(18)6-9)15(20)22-7-12(19)13-2-1-3-24-13/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWMODMAKUKNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Br2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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